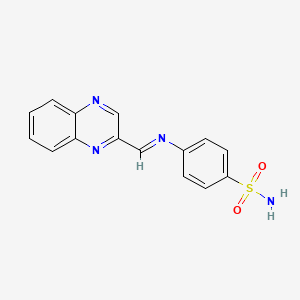
4-Chloro-1-(naphthalen-1-YL)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-(naphthalen-1-yl)butan-1-one is an organic compound with the molecular formula C14H13ClO It is a chlorinated derivative of butanone, featuring a naphthalene ring attached to the butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(naphthalen-1-yl)butan-1-one typically involves the reaction of 4-chlorobutyryl chloride with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via Friedel-Crafts acylation, where the naphthalene ring acts as the nucleophile, attacking the carbonyl carbon of the 4-chlorobutyryl chloride.
Reaction Conditions:
Reagents: 4-chlorobutyryl chloride, naphthalene, aluminum chloride
Solvent: Dichloromethane or another suitable non-polar solvent
Temperature: 0°C to room temperature
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure better control over reaction parameters and improved yield. The use of automated systems allows for precise control of temperature, pressure, and reagent addition, leading to a more efficient and reproducible process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(naphthalen-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSR) in polar solvents.
Major Products Formed
Oxidation: Formation of 4-chloro-1-(naphthalen-1-yl)butanoic acid.
Reduction: Formation of 4-chloro-1-(naphthalen-1-yl)butanol.
Substitution: Formation of 4-amino-1-(naphthalen-1-yl)butan-1-one or 4-thio-1-(naphthalen-1-yl)butan-1-one.
Scientific Research Applications
4-Chloro-1-(naphthalen-1-yl)butan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(naphthalen-1-yl)butan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The naphthalene ring can facilitate interactions with hydrophobic pockets in proteins, while the carbonyl group can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-(p-tolyl)butan-1-one
- 4-Chloro-1-(phenyl)butan-1-one
- 4-Chloro-1-(biphenyl)butan-1-one
Uniqueness
4-Chloro-1-(naphthalen-1-yl)butan-1-one is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties compared to other similar compounds. The naphthalene ring enhances the compound’s hydrophobicity and potential for π-π interactions, making it valuable in specific applications such as drug design and material science.
Properties
CAS No. |
77972-86-2 |
|---|---|
Molecular Formula |
C14H13ClO |
Molecular Weight |
232.70 g/mol |
IUPAC Name |
4-chloro-1-naphthalen-1-ylbutan-1-one |
InChI |
InChI=1S/C14H13ClO/c15-10-4-9-14(16)13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2 |
InChI Key |
XVJYCZJGSWYIPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


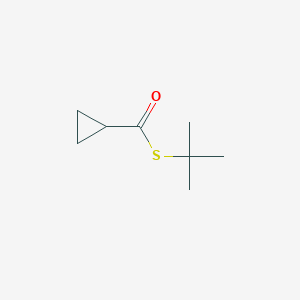
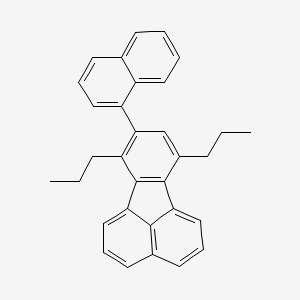

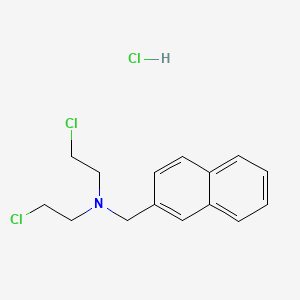
![N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline;hydrochloride](/img/structure/B13994152.png)
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-2-methoxybenzene](/img/structure/B13994153.png)
![[(RS)-2-Carboxy-3-phenylpropionyl]-Leu-OH](/img/structure/B13994155.png)

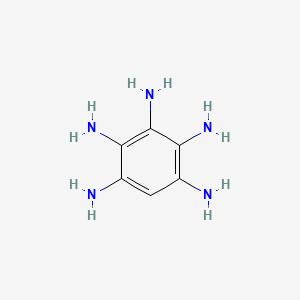
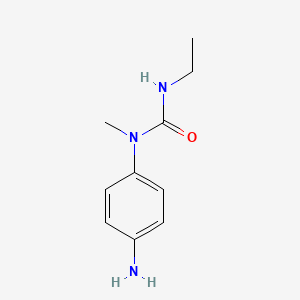
![6-Aminomethyl-benzo[1,2,3]thiadiazole](/img/structure/B13994177.png)
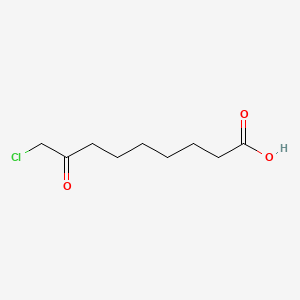
![ethyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-2,7-naphthyridine-3-carboxylate](/img/structure/B13994182.png)
